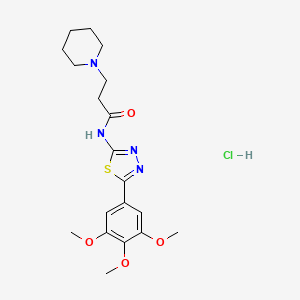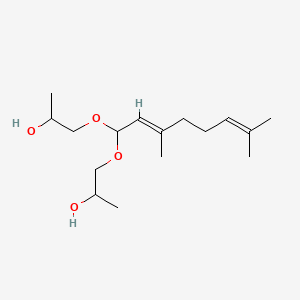
1,1'-((3,7-Dimethylocta-2,6-dienylidene)bis(oxy))dipropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-((3,7-Dimethylocta-2,6-dienylidene)bis(oxy))dipropan-2-ol is a chemical compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((3,7-Dimethylocta-2,6-dienylidene)bis(oxy))dipropan-2-ol typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1’-((3,7-Dimethylocta-2,6-dienylidene)bis(oxy))dipropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-((3,7-Dimethylocta-2,6-dienylidene)bis(oxy))dipropan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-((3,7-Dimethylocta-2,6-dienylidene)bis(oxy))dipropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-2,6-dien-1-yl palmitate: A related compound with similar structural features but different functional groups.
3,7-Dimethyl-2,6-octadien-1-yl formate: Another compound with a similar backbone but different substituents.
Uniqueness
1,1’-((3,7-Dimethylocta-2,6-dienylidene)bis(oxy))dipropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
94134-79-9 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
1-[(2E)-1-(2-hydroxypropoxy)-3,7-dimethylocta-2,6-dienoxy]propan-2-ol |
InChI |
InChI=1S/C16H30O4/c1-12(2)7-6-8-13(3)9-16(19-10-14(4)17)20-11-15(5)18/h7,9,14-18H,6,8,10-11H2,1-5H3/b13-9+ |
InChI Key |
MAOZUHCHTZKVDC-UKTHLTGXSA-N |
Isomeric SMILES |
CC(COC(/C=C(\C)/CCC=C(C)C)OCC(C)O)O |
Canonical SMILES |
CC(COC(C=C(C)CCC=C(C)C)OCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



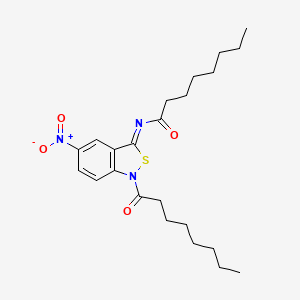
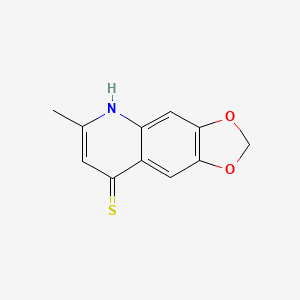

![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)
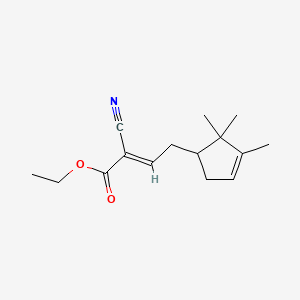
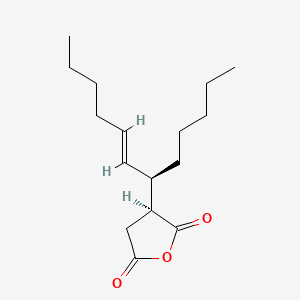
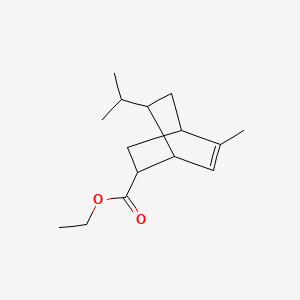
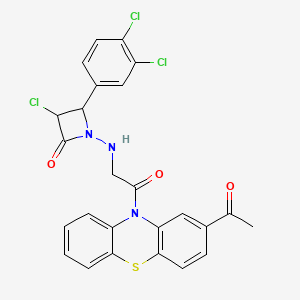
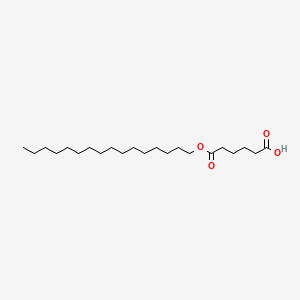
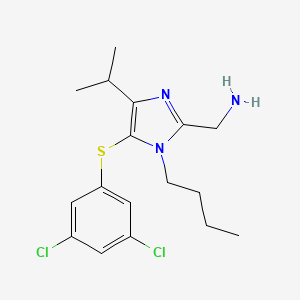
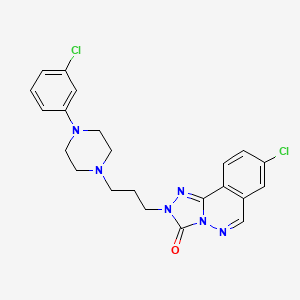
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
